molecular formula C19H19NO3 B14303332 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline CAS No. 117566-08-2

2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline

Cat. No.: B14303332
CAS No.: 117566-08-2
M. Wt: 309.4 g/mol
InChI Key: UANFKGHCPQQYTG-UHFFFAOYSA-N
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Description

2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is a complex organic compound belonging to the class of indoloisoquinolines This compound is characterized by the presence of three methoxy groups and a fused indole and isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline can be achieved through a pseudo four-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to biological effects like inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,9,10-Tetramethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
  • 10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino(2,1-a)isoquinoline

Uniqueness

2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is unique due to its specific arrangement of methoxy groups and the fused ring system.

Properties

CAS No.

117566-08-2

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2,3,10-trimethoxy-5,6-dihydroindolo[2,1-a]isoquinoline

InChI

InChI=1S/C19H19NO3/c1-21-14-4-5-16-13(8-14)9-17-15-11-19(23-3)18(22-2)10-12(15)6-7-20(16)17/h4-5,8-11H,6-7H2,1-3H3

InChI Key

UANFKGHCPQQYTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3CCC4=CC(=C(C=C4C3=C2)OC)OC

Origin of Product

United States

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